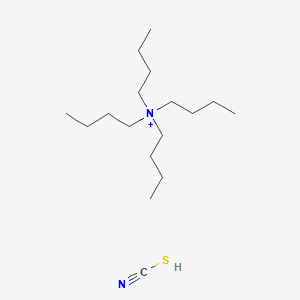![molecular formula C10H12N5Na4O11P3 B12061365 tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)
tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl]oxy-oxido-phosphoryl] phosphate (CAS Number: 36051-31-7) is a complex compound with the following IUPAC name: sodium [(2R,3S,4R,5R)-5-(2-amino-6-hydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl triphosphate . It has a molecular weight of 611.11 g/mol.
Preparation Methods
Industrial Production Methods:: Industrial production typically involves large-scale chemical processes. specific methods for tetrasodium phosphate production remain proprietary. It is commonly manufactured by established chemical companies.
Chemical Reactions Analysis
Reactivity:: Tetrasodium phosphate can undergo various reactions, including:
Hydrolysis: The compound can be hydrolyzed to release inorganic phosphate ions.
Complexation: It forms complexes with metal ions due to its phosphate groups.
Ion Exchange: Tetrasodium phosphate participates in ion exchange processes.
Acids: Tetrasodium phosphate reacts with acids to form phosphoric acid and sodium salts.
Metal Ions: It forms coordination complexes with metal ions.
Alkaline Conditions: Under alkaline conditions, it remains stable.
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields inorganic phosphate, while complexation results in metal-phosphate complexes.
Scientific Research Applications
Tetrasodium phosphate finds applications in various fields:
Chemistry: Used as a buffer and pH regulator in chemical reactions.
Biology: Employed in cell culture media and biochemical assays.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in detergents, water treatment, and food processing.
Mechanism of Action
The compound’s mechanism of action is context-dependent. It may influence cellular processes through its phosphate groups, affecting enzyme activity, energy transfer, and signaling pathways.
Comparison with Similar Compounds
Tetrasodium phosphate stands out due to its unique combination of phosphate groups and sodium ions. Similar compounds include sodium pyrophosphate and NADPH tetrasodium salt .
Properties
Molecular Formula |
C10H12N5Na4O11P3 |
|---|---|
Molecular Weight |
563.11 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3.4Na/c1-5-6(24-28(19,20)26-29(21,22)25-27(16,17)18)2-7(23-5)15-4-14-8-9(11)12-3-13-10(8)15;;;;/h3-7H,2H2,1H3,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7-;;;;/m1..../s1 |
InChI Key |
BKMXLPGGJURCPM-DNGRLYOHSA-J |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)


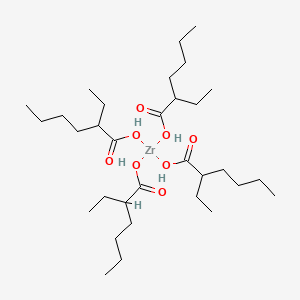


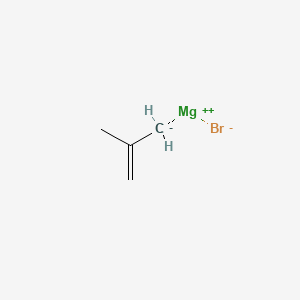
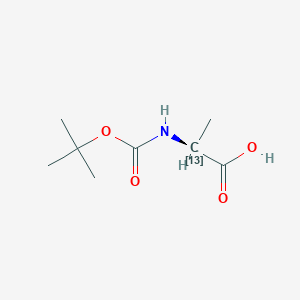
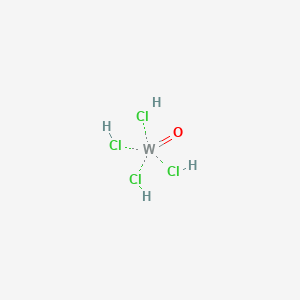
![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
